N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine
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Overview
Description
N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is a synthetic organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with propyl groups and an imine functional group attached to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves a multi-step process. One common method starts with the preparation of the cyclopentadiene ring, which is then functionalized with propyl groups. The imine functional group is introduced through a condensation reaction between an amine and an aldehyde or ketone. The final step involves the attachment of the dichlorophenyl moiety through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine exerts its effects involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The dichlorophenyl moiety may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,4-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
Uniqueness
N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is unique due to its specific structural features, such as the tetrapropyl-substituted cyclopentadiene ring and the imine functional group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the dichlorophenyl moiety also contributes to its unique properties, influencing its interactions with molecular targets and its overall stability.
Properties
CAS No. |
731842-75-4 |
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Molecular Formula |
C23H31Cl2N |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C23H31Cl2N/c1-5-9-17-18(10-6-2)20(12-8-4)23(19(17)11-7-3)26-22-14-13-16(24)15-21(22)25/h13-15H,5-12H2,1-4H3 |
InChI Key |
CWSOPWHFEDSKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC2=C(C=C(C=C2)Cl)Cl)C(=C1CCC)CCC)CCC |
Origin of Product |
United States |
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